Acetic acid salicyloyl-amino-ester
Overview
Description
Acetic acid salicyloyl-amino-ester is a non-polymer compound with the formula C9H9NO4 . It belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .
Molecular Structure Analysis
The molecular structure of Acetic acid salicyloyl-amino-ester consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The Isomeric SMILES notation is CC(=O)ONC(=O)c1ccccc1O
.
Scientific Research Applications
Pharmacology
Acetic Acid Salicyloyl-Amino-Ester is an experimental small molecule . Although its pharmacological indications are not available, it’s known to target Prostaglandin G/H synthase 1 in humans . However, detailed interaction data, regulatory status, and adverse effects are not yet fully understood .
Chemical Structure and Properties
The chemical formula of Acetic Acid Salicyloyl-Amino-Ester is C9H9NO4 . It has an average weight of 195.1721 and a monoisotopic weight of 195.053157781 . This compound belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .
Biosynthesis in Plants
Salicylic acid (SA), a key component of Acetic Acid Salicyloyl-Amino-Ester, is an important plant hormone known for mediating host responses upon pathogen infection . It’s synthesized in plants through two possible pathways; the ICS and PAL pathway, both starting from chorismate . Understanding SA biosynthesis is crucial to gain insight into how plant pathogen responses function and how pathogens can interfere with them .
Role in Plant Defense
SA levels are known to increase in many pathosystems upon infection with viruses, fungi, insects, and bacteria . Exogenous SA treatment boosts the defense system of the host . Plants overexpressing NahG, a salicylate hydroxylase degrading SA, are unable to accumulate SA upon pathogen infection and are impaired in their systemic acquired resistance (SAR), a broad-spectrum systemic resistance acquired after a primary infection .
‘Omics’ Research on Drugs
Acetic Acid Salicyloyl-Amino-Ester is being studied in the field of ‘omics’ research on drugs . This involves the use of genomics, proteomics, metabolomics, and other related fields to gain a comprehensive understanding of the drug’s effects at the molecular level .
Machine Learning Applications
The structured datasets related to Acetic Acid Salicyloyl-Amino-Ester are being used to build, train, and validate predictive machine-learning models . These models can help in predicting the drug’s interactions, adverse effects, and other pharmacological properties .
Mechanism of Action
Target of Action
The primary target of Acetic Acid Salicyloyl-Amino-Ester is Prostaglandin G/H synthase 1 . This enzyme, also known as COX-1 , plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .
Biochemical Pathways
Given its target, it can be inferred that it may influence theprostanoid synthesis pathway . The downstream effects of this could include alterations in the production of prostaglandins, which play diverse roles in inflammation, pain, and other physiological responses.
properties
IUPAC Name |
[(2-hydroxybenzoyl)amino] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWLDHLJWUGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid salicyloyl-amino-ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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